molecular formula C9H11N3 B13818097 Pyridine, 2,6-bis(1-aziridinyl)- CAS No. 29200-99-5

Pyridine, 2,6-bis(1-aziridinyl)-

Cat. No.: B13818097
CAS No.: 29200-99-5
M. Wt: 161.20 g/mol
InChI Key: VXLVVYWSIYFXJV-UHFFFAOYSA-N
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Description

2,6-bis(aziridin-1-yl)pyridine is a compound that features a pyridine ring substituted with two aziridine groups at the 2 and 6 positions Aziridines are three-membered nitrogen-containing rings that are known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(aziridin-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with aziridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by aziridine groups. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2,6-bis(aziridin-1-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(aziridin-1-yl)pyridine undergoes several types of chemical reactions, primarily driven by the reactivity of the aziridine rings. These reactions include:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a substituted amine, while reaction with an alcohol would produce an amino alcohol.

Mechanism of Action

The mechanism of action of 2,6-bis(aziridin-1-yl)pyridine is primarily related to the reactivity of the aziridine rings. The high ring strain makes the aziridine groups highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity can be harnessed in various applications, such as the synthesis of polyamines or the development of new materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(aziridin-1-yl)pyridine is unique due to the presence of two aziridine rings on a pyridine core. This structure imparts high reactivity and versatility, making it suitable for a wide range of applications in polymer chemistry, medicinal chemistry, and materials science. The combination of the pyridine ring with aziridine groups also allows for unique coordination chemistry with metal ions, which can be exploited in the development of new materials and catalysts.

Properties

CAS No.

29200-99-5

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2,6-bis(aziridin-1-yl)pyridine

InChI

InChI=1S/C9H11N3/c1-2-8(11-4-5-11)10-9(3-1)12-6-7-12/h1-3H,4-7H2

InChI Key

VXLVVYWSIYFXJV-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC(=CC=C2)N3CC3

Origin of Product

United States

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